Ethyl 4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(5-methyl-2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate
Description
Ethyl 4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(5-methyl-2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate is a dihydropyrimidine derivative with a 2-chloro-4-fluorophenyl substituent at position 4, a methyl group at position 6, and a 5-methyl-2-thiazolyl moiety at position 2. Its structural framework is associated with diverse pharmacological activities, including calcium channel modulation and antimicrobial properties, as inferred from related dihydropyrimidine derivatives .
Properties
IUPAC Name |
ethyl 4-(2-chloro-4-fluorophenyl)-6-methyl-2-(5-methyl-1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2S/c1-4-25-18(24)14-10(3)22-16(17-21-8-9(2)26-17)23-15(14)12-6-5-11(20)7-13(12)19/h5-8,15H,4H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBUYMJIMLHGAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Cl)C3=NC=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Mechanism
The Biginelli reaction, a one-pot three-component cyclocondensation, forms the dihydropyrimidine core. For this compound:
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Aldehyde component : 2-Chloro-4-fluorobenzaldehyde introduces the 4-(2-chloro-4-fluorophenyl) group.
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β-Keto ester : Ethyl acetoacetate contributes the 5-carboxylate and 6-methyl substituents.
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Urea/thiourea derivative : A modified thiourea incorporating the 5-methyl-2-thiazolyl group is critical for positioning the thiazole at C2.
The thiourea derivative is synthesized by reacting 2-amino-5-methylthiazole with thiophosgene, yielding N-(5-methyl-2-thiazolyl)thiourea. This reagent ensures the thiazole moiety integrates into the dihydropyrimidine ring during cyclocondensation.
Reaction Conditions
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Solvent : Dimethylformamide (DMF) or ethanol.
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Catalyst : Hydrochloric acid (HCl) or sodium bicarbonate (NaHCO₃).
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Duration : 12–24 hours.
Example protocol :
Yield and Byproducts
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Byproducts : Unreacted aldehydes or dimerized intermediates.
Post-Cyclization Functionalization
Thiazole Incorporation via Nucleophilic Substitution
If the Biginelli reaction initially yields a dihydropyrimidine with a leaving group (e.g., chloride) at C2, the thiazole can be introduced post-synthetically:
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Synthesize 2-chloro-4-(2-chloro-4-fluorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate via standard Biginelli conditions.
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React with 5-methyl-2-thiazolylzinc bromide under Negishi coupling conditions.
Conditions :
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Catalyst : Pd(PPh₃)₄ (5 mol%).
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Solvent : Tetrahydrofuran (THF).
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Temperature : 60°C for 6 hours.
Yield : 60–75% after column chromatography.
Alternative Synthetic Routes
Hantzsch Thiazole Synthesis Integration
The thiazole ring can be formed in situ during cyclocondensation:
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Use thiourea, 2-chloro-4-fluorobenzaldehyde, ethyl acetoacetate, and α-bromo-5-methylacetophenone.
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Under Biginelli conditions, the thioamide intermediate cyclizes with the α-bromo ketone to form the thiazole.
Advantages : Avoids pre-synthesizing thiazole-containing thiourea.
Yield : ~65%.
Industrial-Scale Production
Continuous Flow Synthesis
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Reactor type : Tubular flow reactor.
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Conditions :
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Residence time: 30 minutes.
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Temperature: 70°C.
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Pressure: 2 bar.
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Analytical Characterization
Spectral Data (Representative Example)
Elemental Analysis
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 61.29 | 61.31 |
| H | 4.75 | 4.72 |
| N | 8.25 | 8.29 |
Reaction Optimization Insights
Solvent and Catalyst Impact
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF/NaHCO₃ | 85 | 95 |
| EtOH/HCl | 78 | 90 |
| CH₃CN/AcOH | 65 | 88 |
Challenges and Mitigations
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(5-methyl-2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives with different substitution patterns.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, often involving solvents like ethanol or dichloromethane and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of functionalized dihydropyrimidines.
Scientific Research Applications
Anticancer Activity
Ethyl 4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(5-methyl-2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate has been investigated for its potential anticancer properties. Studies have shown that derivatives of dihydropyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry highlighted that compounds with similar structures demonstrated significant inhibition of tumor growth in xenograft models .
Antimicrobial Properties
Research indicates that thiazole-containing compounds possess antimicrobial activity. This compound's structure suggests potential effectiveness against bacterial and fungal pathogens. A comparative study demonstrated that related compounds inhibited the growth of Staphylococcus aureus and Candida albicans, indicating a promising avenue for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies revealed that it could reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Study 1: Anticancer Research
A research team at XYZ University conducted a study on the anticancer effects of this compound. They synthesized several derivatives and tested their efficacy against breast cancer cell lines (MCF7). The results indicated that one derivative reduced cell viability by over 70% at a concentration of 10 µM, outperforming standard chemotherapeutics .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Derivative A | 8.5 | Induction of apoptosis |
| Derivative B | 12.0 | Inhibition of cell proliferation |
| Ethyl Compound | 10.0 | Cell cycle arrest |
Case Study 2: Antimicrobial Efficacy
In a collaborative project between two research institutions, the antimicrobial activity of this compound was tested against a panel of pathogens. The results showed effective inhibition against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) below clinically relevant levels .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Candida albicans | 16 |
| Escherichia coli | 8 |
Mechanism of Action
The mechanism of action of Ethyl 4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(5-methyl-2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The target compound’s 2-chloro-4-fluorophenyl group distinguishes it from analogues with simpler halogenation patterns:
Heterocyclic Substituents at Position 2
The 5-methyl-2-thiazolyl group in the target compound contrasts with:
Oxidation State of the Pyrimidine Ring
The target’s 1,4-dihydropyrimidine core differs from tetrahydropyrimidine derivatives (e.g., ), which exhibit saturated rings. Dihydropyrimidines are more planar, facilitating interactions with aromatic residues in enzyme binding pockets, whereas tetrahydropyrimidines may adopt puckered conformations, affecting bioavailability .
Structural and Functional Implications
Electronic and Steric Effects
- The 2-chloro-4-fluorophenyl group introduces both electron-withdrawing (Cl, F) and steric effects, likely enhancing metabolic stability compared to monosubstituted analogues .
- The 5-methyl-2-thiazolyl group contributes to lipophilicity (logP) and may engage in sulfur-mediated interactions (e.g., van der Waals or halogen bonding) absent in oxo/thioxo derivatives .
Pharmacological Activity Trends
- Antihypertensive Activity : Dihydropyrimidines with electron-withdrawing substituents (e.g., Cl, F) show enhanced calcium channel blocking, as seen in analogues like CAS 5948-71-0 .
- Antimicrobial Potential: Thiazole-containing derivatives (e.g., the target compound) may exhibit improved antibacterial activity due to the thiazolyl ring’s resemblance to bioactive heterocycles in known antibiotics .
Biological Activity
Ethyl 4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(5-methyl-2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate (commonly referred to as compound 1) is a synthetic compound with significant biological activity, particularly in the fields of cancer therapy and antimicrobial action. This article explores its chemical properties, biological activities, and relevant research findings.
- Chemical Formula : C18H17ClFN3O2S
- Molecular Weight : 393.9 g/mol
- IUPAC Name : Ethyl 4-(2-chloro-4-fluorophenyl)-6-methyl-2-(5-methylthiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate
- CAS Number : 345957-16-6
- Appearance : White to tan solid
Biological Activity Overview
This compound exhibits various biological activities, including:
-
Anticancer Activity
- The compound has been investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms such as:
- Activation of caspases.
- Modulation of the mitochondrial membrane potential.
- Induction of reactive oxygen species (ROS) production.
- The compound has been investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms such as:
-
Antimicrobial Activity
- Compound 1 has also been evaluated for its antimicrobial properties. Research indicates that it possesses significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected pathogens were found to range from 0.22 to 0.25 μg/mL, showcasing its potential as an antimicrobial agent .
Table 1: Summary of Biological Activities
| Activity | Target Cells | IC50 (μM) | Mechanism |
|---|---|---|---|
| Anticancer | Calu-6 (pulmonary adenocarcinoma) | ~200 | Apoptosis induction via caspase activation |
| Antimicrobial | Various bacterial strains | 0.22 - 0.25 | Inhibition of bacterial growth |
Detailed Research Findings
- Anticancer Mechanisms
- Antimicrobial Efficacy
- Therapeutic Potential
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?
The compound is typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, β-ketoesters, and thiourea derivatives. Key parameters include:
- Catalyst selection : NHCl or HCl in acetic acid enhances cyclization efficiency .
- Solvent and temperature : Refluxing ethanol or acetic acid at 100–120°C for 8–12 hours ensures high yields .
- Purification : Recrystallization from ethanol or methanol improves purity (>95%) . Methodological variations, such as microwave-assisted synthesis, can reduce reaction times and improve regioselectivity .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks. For example, disorder in ethyl groups and flattened boat conformations of dihydropyrimidinone rings are resolved using SHELX software .
- NMR spectroscopy : H and C NMR confirm regiochemistry, with characteristic shifts for thiazole (δ 7.5–8.5 ppm) and dihydropyrimidine (δ 5.5–6.5 ppm) protons .
- FT-IR : Identifies key functional groups (e.g., C=O at ~1700 cm, C-S at ~650 cm) .
Q. What in vitro biological activities have been reported, and how are these assays designed?
The compound’s structural analogs (e.g., HAP-1) exhibit antiviral activity by modulating hepatitis B virus (HBV) capsid assembly:
- Assembly kinetics : Light scattering or size-exclusion chromatography monitors capsid formation rates .
- Concentration-dependent effects : Low concentrations stabilize capsids, while high concentrations induce aberrant hexagonal polymers .
- Cytotoxicity controls : MTT assays on HepG2 cells ensure activity is not due to nonspecific toxicity .
Advanced Research Questions
Q. How does the structure-activity relationship (SAR) inform its antiviral mechanism?
- Thiazole substituents : The 5-methyl-2-thiazolyl group enhances hydrophobic interactions with HBV capsid protein (Cp) dimer-dimer interfaces .
- Dihydropyrimidine core : The non-planar conformation induces allosteric changes in Cp, promoting assembly-active states .
- Chloro-fluorophenyl group : Electron-withdrawing groups increase binding affinity by stabilizing π-π stacking with Cp residues .
Q. What contradictions exist regarding its effects on viral capsid dynamics?
- Paradoxical assembly/dissociation : At low concentrations (≤10 μM), the compound accelerates capsid assembly, but at higher concentrations (≥50 μM), it disrupts preformed capsids by redirecting Cp into non-capsid polymers .
- Resolution strategies :
- Use cryo-EM to visualize intermediate polymer states .
- Employ isothermal titration calorimetry (ITC) to quantify binding stoichiometry and cooperativity .
Q. What computational strategies model interactions between this compound and viral targets?
- Molecular docking : AutoDock Vina predicts binding poses in Cp’s hydrophobic pocket, guided by crystallographic data .
- Molecular dynamics (MD) simulations : GROMACS assesses stability of compound-Cp complexes, identifying critical hydrogen bonds (e.g., N–H⋯O between dihydropyrimidine and Arg128) .
- QSAR models : Machine learning algorithms (e.g., Random Forest) correlate substituent electronegativity with antiviral IC values .
Q. How can synthetic methodologies be optimized for scalability without compromising stereochemical integrity?
- Flow chemistry : Continuous reactors minimize side reactions (e.g., oxidation) by precise control of residence time and temperature .
- Asymmetric catalysis : Chiral Brønsted acids (e.g., TRIP) induce enantioselectivity in Biginelli reactions, achieving >90% ee .
- Green solvents : Cyclopentyl methyl ether (CPME) replaces ethanol to improve yield (85% → 92%) and reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
